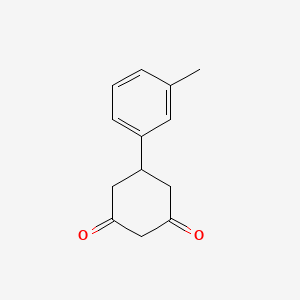

5-(3-Methylphenyl)cyclohexane-1,3-dione

Description

General Significance of Cyclic 1,3-Diketones as Versatile Synthons

Cyclic 1,3-diketones, including cyclohexane-1,3-dione and its derivatives, are highly valued as synthons in organic synthesis. jk-sci.com Their utility stems from the presence of a highly reactive methylene (B1212753) group situated between two carbonyl groups, as well as the dicarbonyl functionality itself. jk-sci.com This arrangement allows for a variety of chemical transformations, making them ideal starting materials for constructing more complex molecular architectures. jk-sci.com The high reactivity and commercial availability of 1,3-dicarbonyl compounds have solidified their important position in the synthesis of diverse organic compounds, particularly heterocyclic structures. jk-sci.com

The versatility of these compounds is further enhanced by their keto-enol tautomerism, which allows them to react as both nucleophiles and electrophiles. This dual reactivity is fundamental to their role in forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of synthetic organic chemistry.

Structural Characteristics and Chemical Versatility of Cyclohexane-1,3-dione Derivatives

The core structure of cyclohexane-1,3-dione is a six-membered ring containing two carbonyl groups separated by a methylene group. nih.gov This arrangement confers specific structural and electronic properties that are key to its chemical versatility. The protons on the carbon atom between the two carbonyls (the α-carbon) are particularly acidic, facilitating the formation of a stable enolate ion. This enolate is a potent nucleophile and is central to many of the reactions that cyclohexane-1,3-dione derivatives undergo.

The chemical versatility of these derivatives is demonstrated by their participation in a wide range of reactions, including:

Michael additions: The enolate of cyclohexane-1,3-dione can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds. This is a common method for introducing substituents at the 5-position of the ring.

Aldol (B89426) condensations: The reactive methylene group can participate in aldol-type reactions, leading to the formation of more complex cyclic systems.

Knoevenagel condensations: Reactions with aldehydes and ketones, often followed by cyclization, are used to synthesize a variety of heterocyclic compounds. alliedacademies.org

Synthesis of heterocycles: Cyclohexane-1,3-dione derivatives are precursors to a multitude of heterocyclic systems containing nitrogen, oxygen, and sulfur, such as pyrans, pyrazoles, and thiophenes. google.com

Rationale for Focused Research on 5-Arylcyclohexane-1,3-dione Systems

The introduction of an aryl group at the 5-position of the cyclohexane-1,3-dione ring system creates a class of compounds with significant potential in medicinal chemistry and materials science. The rationale for focused research on these 5-aryl derivatives is multifaceted.

From a medicinal chemistry perspective, the 5-arylcyclohexane-1,3-dione scaffold is a key structural motif in a variety of biologically active molecules. These compounds have been investigated for a range of therapeutic applications, including their potential as anticancer agents. nih.govstudycorgi.com The aryl substituent provides a means to modulate the compound's steric and electronic properties, which can in turn influence its biological activity. The ability to synthesize a library of derivatives with different aryl groups allows for the systematic exploration of structure-activity relationships.

Furthermore, the presence of the aryl group can influence the chemical reactivity of the dione (B5365651) ring, opening up new avenues for synthetic transformations. The investigation of these systems contributes to a deeper understanding of fundamental organic reactions and provides new tools for the construction of complex molecular architectures.

While detailed research on 5-(3-Methylphenyl)cyclohexane-1,3-dione itself is not extensively available in peer-reviewed literature, its structural similarity to other well-studied 5-arylcyclohexane-1,3-diones suggests its potential as a valuable intermediate in organic synthesis and drug discovery. The following table provides data for closely related compounds, offering a comparative context for the properties of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 762243-26-5 | C13H14O2 | 202.25 |

| 5-(4-Methylphenyl)cyclohexane-1,3-dione | 61888-37-7 | C13H14O2 | 202.25 |

| 5-Phenylcyclohexane-1,3-dione | 493-72-1 | C12H12O2 | 188.22 |

| 5-Methylcyclohexane-1,3-dione | 4341-24-6 | C7H10O2 | 126.15 |

Properties

IUPAC Name |

5-(3-methylphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-9-3-2-4-10(5-9)11-6-12(14)8-13(15)7-11/h2-5,11H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVNVCYTGLOTGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CC(=O)CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Advanced Synthetic Methodologies for 5 3 Methylphenyl Cyclohexane 1,3 Dione

Establishment of the Cyclohexane-1,3-dione Scaffold

The construction of the cyclohexane-1,3-dione ring is a foundational step in the synthesis. This can be achieved through various established and modern synthetic strategies, including classical cyclization reactions and innovative multicomponent approaches.

Classical Annulation Strategies

Classical methods for forming six-membered rings remain highly relevant for the synthesis of the cyclohexane-1,3-dione scaffold. These strategies typically involve the sequential formation of carbon-carbon bonds to build the cyclic structure from acyclic precursors.

One of the most prominent methods is the Robinson annulation , a powerful reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orglibretexts.org In a typical sequence, an enolate, such as that derived from a β-keto ester or a 1,3-diketone, acts as the Michael donor to an α,β-unsaturated ketone (e.g., methyl vinyl ketone). juniperpublishers.commasterorganicchemistry.com The resulting 1,5-diketone intermediate then undergoes a base- or acid-catalyzed intramolecular aldol condensation to form a cyclohexenone ring, which can be further modified to yield the desired saturated dione (B5365651). libretexts.org For example, the reaction between 2-methyl-1,3-cyclohexanedione and 3-buten-2-one illustrates this principle, leading to a fused ring system. libretexts.org

Another classical approach involves a consecutive Michael-Claisen process . This strategy has been successfully employed for the synthesis of cyclohexane-1,3-dione derivatives from relatively simple starting materials like acetone (B3395972) or other ketones and α,β-unsaturated esters. google.comorganic-chemistry.org The process is initiated by a double Michael addition of a ketone enolate to two equivalents of an acrylate (B77674) ester, followed by an intramolecular Dieckmann-Claisen condensation of the resulting intermediate to furnish the cyclic dione scaffold. organic-chemistry.org A notable example is the synthesis of a cyclohexane-1,3-dione derivative from acetone and ethyl acrylate in a one-pot reaction. google.com Similarly, the synthesis of 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) is classically achieved through the Michael addition of diethyl malonate to mesityl oxide, followed by cyclization, hydrolysis, and decarboxylation. studycorgi.com

Table 1: Overview of Classical Annulation Strategies

| Strategy | Key Reactions | Typical Reactants | Product Type |

|---|---|---|---|

| Robinson Annulation | Michael Addition, Intramolecular Aldol Condensation | Ketone/Diketone Enolate + α,β-Unsaturated Ketone | Cyclohexenone derivative |

| Michael-Claisen Process | Double Michael Addition, Dieckmann-Claisen Condensation | Ketone Enolate + α,β-Unsaturated Ester | Substituted Cyclohexane-1,3-dione |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer a highly efficient route to complex molecular architectures. nih.gov While many MCRs utilize pre-formed cyclohexane-1,3-diones to build other heterocyclic systems, mdpi.comnih.gov some MCRs are designed to construct the dione ring itself.

These reactions are prized for their atom economy, procedural simplicity, and ability to generate molecular diversity rapidly. A patented one-pot process describes the synthesis of substituted cyclohexane-1,3-diones from acetone and α,β-unsaturated esters, showcasing a regioselective and efficient Michael-Claisen cyclization pathway. google.com Such approaches avoid the isolation of intermediates, saving time and resources, and represent a modern, streamlined alternative to more traditional, stepwise syntheses. organic-chemistry.org

Installation of the 3-Methylphenyl Moiety at the C-5 Position

With the cyclohexane-1,3-dione scaffold established, the next critical phase is the introduction of the 3-methylphenyl group at the C-5 position. This can be accomplished either by building the ring with the aryl group already incorporated in one of the precursors or by functionalizing a pre-formed cyclohexane-1,3-dione.

Directed Functionalization of Precursor Cyclohexane-1,3-diones

This strategy involves the direct arylation of a cyclohexane-1,3-dione or a suitable derivative. The acidic nature of the methylene (B1212753) protons alpha to the carbonyl groups facilitates these transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The α-arylation of β-dicarbonyl compounds, such as cyclohexane-1,3-dione, provides a direct and powerful method for installing aryl groups. acs.orgsemanticscholar.org This reaction typically involves the coupling of an aryl halide (e.g., 3-methylphenyl bromide or iodide) with the enolate of the dione.

The catalytic cycle is generally understood to proceed via:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Transmetalation: The enolate of the cyclohexane-1,3-dione displaces the halide on the palladium complex.

Reductive Elimination: The aryl and enolate ligands couple, forming the C-C bond of the final product and regenerating the palladium(0) catalyst.

The success of these reactions often depends on the careful selection of the catalyst, ligands, and base. acs.org Bulky, electron-rich phosphine (B1218219) ligands like XPhos are often effective, and catalysts such as Pd(t-Bu₃P)₂ have been used successfully. acs.orgsemanticscholar.org Cesium carbonate (Cs₂CO₃) is a commonly employed base for these transformations. semanticscholar.org

Table 2: Typical Conditions for Palladium-Catalyzed α-Arylation of Cyclic β-Diketones

| Component | Examples | Role |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(t-Bu₃P)₂ | Catalyst Precursor |

| Ligand | XPhos, P(tBu)₃, PCy₃ | Stabilizes catalyst, promotes key steps |

| Base | Cs₂CO₃, K₂CO₃, NaH | Generates the nucleophilic enolate |

| Aryl Source | Aryl halides (Ar-Br, Ar-I), Aryl triflates (Ar-OTf) | Provides the aryl moiety |

| Solvent | Toluene, 1,4-Dioxane, THF | Reaction Medium |

An alternative strategy for installing the aryl group at the C-5 position is through a Michael (or 1,4-conjugate) addition reaction. This approach requires a cyclohexane-1,3-dione precursor that is unsaturated between C-4 and C-5, such as 4-cyclohexene-1,3-dione (B3061264) or a related derivative.

The nucleophile in this reaction is an organometallic reagent containing the 3-methylphenyl group. Organocuprates, also known as Gilman reagents (e.g., lithium di(3-methylphenyl)cuprate), are particularly effective for this transformation. organicchemistrytutor.com These "soft" nucleophiles preferentially add to the β-carbon of α,β-unsaturated carbonyl systems (1,4-addition) rather than directly attacking the carbonyl carbon (1,2-addition), which is a common pathway for "harder" nucleophiles like Grignard or organolithium reagents. wikipedia.orgic.ac.uk

The reaction proceeds by the addition of the aryl cuprate (B13416276) to the enone system, generating a transient enolate intermediate. organicchemistrytutor.com A subsequent aqueous or acidic workup protonates the enolate to yield the final 5-aryl-substituted cyclohexane-1,3-dione product. This method offers excellent control for installing the aryl group at the desired position.

Convergent Synthetic Routes Incorporating the Aryl Group

Convergent synthesis offers a highly efficient approach to complex molecules by assembling pre-functionalized fragments in the later stages of the synthesis. For 5-(3-Methylphenyl)cyclohexane-1,3-dione, a convergent strategy involves the preparation of two key building blocks: a Michael acceptor bearing the 3-methylphenyl group and a suitable Michael donor.

A plausible convergent route commences with the synthesis of 3-(3-methylphenyl)propenal, the α,β-unsaturated aldehyde that will serve as the Michael acceptor. This can be readily prepared via an Aldol condensation between 3-methylbenzaldehyde (B113406) and acetaldehyde. The Michael donor is typically diethyl malonate.

The key convergent step is the base-catalyzed Michael addition of diethyl malonate to 3-(3-methylphenyl)propenal. This is followed by an intramolecular Dieckmann condensation to form the cyclohexane-1,3-dione ring. Subsequent hydrolysis and decarboxylation yield the target molecule, this compound. One-pot procedures for similar structures have been developed, enhancing the efficiency of this approach. google.comnih.gov

| Step | Reactants | Catalyst/Reagents | Product |

| 1 | 3-Methylbenzaldehyde, Acetaldehyde | NaOH | 3-(3-Methylphenyl)propenal |

| 2 | 3-(3-Methylphenyl)propenal, Diethyl malonate | Sodium ethoxide | Diethyl 2-(3-(3-methylphenyl)-3-oxopropyl)malonate |

| 3 | Diethyl 2-(3-(3-methylphenyl)-3-oxopropyl)malonate | Sodium ethoxide | Ethyl 4-(3-methylphenyl)-2,6-dioxocyclohexane-1-carboxylate |

| 4 | Ethyl 4-(3-methylphenyl)-2,6-dioxocyclohexane-1-carboxylate | HCl, H₂O, Heat | This compound |

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is of significant interest due to the potential for stereospecific interactions in biological systems. Asymmetric organocatalysis has emerged as a powerful tool for the stereoselective synthesis of chiral cyclohexane (B81311) derivatives. nih.gov

A stereoselective approach to this compound can be achieved through an organocatalyzed Michael addition of an active methylene compound to an α,β-unsaturated aldehyde derived from 3-methylbenzaldehyde. Chiral secondary amines, such as proline and its derivatives, are effective catalysts for this transformation.

The proposed mechanism involves the formation of a chiral enamine intermediate between the organocatalyst and the Michael donor (e.g., a derivative of malonic acid). This enamine then attacks the Michael acceptor (the α,β-unsaturated aldehyde) from a specific face, directed by the stereochemistry of the catalyst. This facial selectivity leads to the formation of one enantiomer in excess. The subsequent intramolecular cyclization, hydrolysis, and decarboxylation steps proceed to furnish the enantiomerically enriched this compound. The use of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, can further enhance the enantioselectivity of the reaction.

| Catalyst Type | Example Catalyst | Typical Enantiomeric Excess (for analogous reactions) |

| Chiral Secondary Amine | (S)-Proline | 80-95% |

| Chiral Primary Amine | Cinchona alkaloid-derived amines | >90% |

| Chiral Phosphoric Acid | BINOL-derived phosphoric acids | 85-99% |

Sustainable and Green Chemistry Aspects in Synthetic Pathways

The principles of green chemistry are increasingly being incorporated into synthetic organic chemistry to minimize environmental impact. The synthesis of this compound can be made more sustainable through several strategies.

One key aspect is the use of greener solvents. Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, significantly reduces waste and improves efficiency by avoiding intermediate purification steps. nih.gov

The use of catalysts is another cornerstone of green chemistry. Organocatalysts, as mentioned in the stereoselective synthesis section, are often metal-free and less toxic than many traditional metal-based catalysts. Furthermore, the development of reusable heterogeneous catalysts can simplify product purification and reduce catalyst waste. For instance, solid-supported base catalysts can be employed for the Michael addition and cyclization steps and can be recovered and reused. The use of microwave irradiation can also contribute to a greener synthesis by reducing reaction times and energy consumption.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | One-pot reactions maximize the incorporation of starting materials into the final product. |

| Use of Safer Solvents | Replacing hazardous organic solvents with water or ethanol. |

| Catalysis | Employing organocatalysts or recyclable heterogeneous catalysts instead of stoichiometric reagents. |

| Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. |

Tautomeric Equilibria and Conformational Dynamics of 5 3 Methylphenyl Cyclohexane 1,3 Dione

Keto-Enol Tautomerism in the 1,3-Dione System

Cyclohexane-1,3-dione and its derivatives are well-known to exhibit keto-enol tautomerism, a chemical equilibrium between a keto form (the diketone) and an enol form (an α,β-unsaturated β-hydroxyketone). For 5-(3-Methylphenyl)cyclohexane-1,3-dione, this equilibrium involves the migration of a proton from the C2 or C4 carbon (alpha to both carbonyls) to one of the carbonyl oxygen atoms, resulting in the formation of a carbon-carbon double bond and a hydroxyl group. The enol form is stabilized by conjugation of the double bond with the remaining carbonyl group and, most significantly, by the formation of a stable six-membered ring through intramolecular hydrogen bonding.

While direct spectroscopic data for this compound is not extensively published, the characteristic signals for its tautomeric forms can be reliably predicted based on comprehensive studies of analogous 1,3-dicarbonyl compounds. mdpi.com Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for identifying and quantifying the keto and enol tautomers in solution. researchgate.net

In ¹H NMR spectroscopy, the diketo form would be characterized by a signal for the acidic methylene (B1212753) protons (at C2) typically found in the range of 3.0-4.0 ppm. The enol form, however, would display a distinct set of signals, including a highly deshielded enolic hydroxyl proton (δ > 10 ppm) due to intramolecular hydrogen bonding and a vinyl proton (C2-H) signal around 5.0-6.0 ppm.

IR spectroscopy provides further evidence by detecting the characteristic vibrational frequencies of the functional groups in each tautomer. The diketo form exhibits a strong absorption band corresponding to the C=O stretching of the saturated ketone, typically around 1715 cm⁻¹. The enol tautomer shows a broad O-H stretching band (around 3200-2500 cm⁻¹), a C=C stretching vibration (approx. 1640 cm⁻¹), and a conjugated C=O stretching band at a lower frequency (approx. 1660 cm⁻¹) compared to the diketo form. researchgate.net

Table 1: Predicted Spectroscopic Data for Tautomers of this compound

| Tautomer | Spectroscopic Method | Predicted Signal/Frequency | Characteristic Assignment |

|---|---|---|---|

| Keto Form | ¹H NMR | ~3.5 ppm (singlet, 2H) | C(2)H₂ Methylene Protons |

| ¹³C NMR | ~205 ppm | C=O Carbonyl Carbon | |

| IR | ~1715 cm⁻¹ (strong) | C=O Stretch (Saturated Ketone) | |

| Enol Form | ¹H NMR | ~12.0 ppm (broad singlet, 1H) | Enolic O-H Proton |

| ¹H NMR | ~5.5 ppm (singlet, 1H) | C(2)H Vinylic Proton | |

| ¹³C NMR | ~195 ppm | C=O (Conjugated Carbonyl) | |

| ¹³C NMR | ~100 ppm | =C-H (Vinylic Carbon) | |

| IR | 3200-2500 cm⁻¹ (broad) | O-H Stretch (Intramolecular H-bond) | |

| IR | ~1660 cm⁻¹ (strong) | C=O Stretch (Conjugated Ketone) |

The position of the keto-enol equilibrium is highly sensitive to the solvent environment. missouri.edu The relative stability of the tautomers can be significantly altered by solvent polarity and its ability to form hydrogen bonds. researchgate.net

In nonpolar, aprotic solvents such as chloroform (B151607) or cyclohexane (B81311), the enol form is generally favored. This preference is attributed to the stability gained from the strong intramolecular hydrogen bond, which is preserved in these environments. irb.hr

Conversely, in polar protic solvents like water or methanol, the equilibrium tends to shift towards the diketo form. These solvents can act as both hydrogen bond donors and acceptors, effectively competing with and disrupting the internal hydrogen bond of the enol. researchgate.net Furthermore, polar solvents can better solvate the more polar diketo tautomer, further stabilizing it relative to the less polar, internally H-bonded enol form. irb.hr Polar aprotic solvents such as DMSO also tend to favor the keto form by disrupting the intramolecular hydrogen bond. irb.hr

Table 2: Predicted Effect of Solvent on the Keto-Enol Equilibrium of this compound

| Solvent | Polarity Type | Expected Predominant Tautomer | Rationale |

|---|---|---|---|

| Cyclohexane | Nonpolar | Enol | Intramolecular H-bond is stable and favored. |

| Chloroform-d (CDCl₃) | Weakly Polar | Enol | Intramolecular H-bond remains largely intact. |

| Acetone-d₆ | Polar Aprotic | Keto | Solvent disrupts intramolecular H-bond. |

| Methanol-d₄ (CD₃OD) | Polar Protic | Keto | Solvent disrupts intramolecular H-bond via competitive H-bonding. |

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become invaluable for studying tautomeric equilibria. orientjchem.org These methods allow for the calculation of the relative energies and thermodynamic properties of the keto and enol tautomers in both the gas phase and in various solvents (using solvation models).

For this compound, computational models would likely predict the enol tautomer to be significantly more stable than the diketo form in the gas phase. This stability is primarily due to the energetic advantage of forming the intramolecular hydrogen bond and the conjugated π-system, which outweighs the inherent strength of the second C=O bond in the keto form.

When a solvent continuum model is applied, the calculations are expected to show a reduction in the stability gap between the enol and keto forms as solvent polarity increases. In models simulating polar solvents, the increased stabilization of the more polar diketo tautomer would be reflected in the calculated Gibbs free energy change (ΔG), consistent with experimental observations in analogous systems. researchgate.net

Table 3: Hypothetical Computational Results for Tautomeric Stability (ΔG)

| Environment | Relative Gibbs Free Energy (ΔG) | Predicted More Stable Tautomer |

|---|---|---|

| Gas Phase | Keto > Enol | Enol |

| Cyclohexane (Nonpolar) | Keto > Enol | Enol |

Conformational Analysis of the Cyclohexane Ring

The six-membered cyclohexane ring of this compound is not planar. To relieve angle and torsional strain, it adopts a puckered three-dimensional structure, with the chair conformation being the most stable and predominant form. libretexts.org

The cyclohexane ring is conformationally mobile, undergoing a rapid "ring flip" at room temperature, which interconverts two non-identical chair conformations. During this process, all axial bonds become equatorial, and all equatorial bonds become axial. This interconversion proceeds through higher-energy intermediates, such as the twist-boat and boat conformations, with a significant energy barrier. libretexts.org For substituted cyclohexanes, the energy barrier is typically in the range of 10-11 kcal/mol (approx. 42-46 kJ/mol). openstax.org Because the two chair conformers of a substituted cyclohexane are not energetically equivalent, one will be more populated at equilibrium. pressbooks.pub

In a substituted cyclohexane, the energetic preference for a substituent to occupy an equatorial position over an axial one is a dominant conformational factor. msu.edu This preference is driven by the avoidance of steric strain, specifically 1,3-diaxial interactions. libretexts.org An axial substituent experiences steric repulsion from the other two axial atoms (typically hydrogens) on the same face of the ring, located three carbons away. openstax.org

For this compound, the 3-methylphenyl group is sterically demanding. If this bulky group were to occupy an axial position, it would encounter significant 1,3-diaxial interactions with the axial protons at C1 and C3. To avoid this destabilizing steric strain, the 3-methylphenyl group will have a strong preference for the equatorial position. pressbooks.pub

Consequently, the conformational equilibrium will overwhelmingly favor the chair conformation where the 3-methylphenyl substituent is in the equatorial orientation. The energy difference between the equatorial and axial conformers is expected to be substantial, leading to a population of the equatorial conformer that is greater than 99% at room temperature.

Table 4: Conformational Preference of the 3-Methylphenyl Group

| Conformer | Position of 3-Methylphenyl Group | Key Steric Interactions | Relative Stability |

|---|---|---|---|

| A | Equatorial | Minimal steric strain | High (Favored) |

| B | Axial | Significant 1,3-diaxial interactions | Low (Disfavored) |

Conformational Isomerism and Aromatic Ring Rotation

The conformational landscape of this compound is primarily defined by the puckering of the cyclohexane-1,3-dione ring and the orientation of the 3-methylphenyl substituent. The cyclohexane ring in related systems typically adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituent at the C5 position can be either in an axial or an equatorial position.

Due to steric hindrance, it is highly probable that the bulkier 3-methylphenyl group will predominantly occupy the equatorial position. This preference minimizes unfavorable 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions of the cyclohexane ring.

Another significant conformational aspect is the rotation of the 3-methylphenyl group around the C-C single bond connecting it to the cyclohexane ring. The rotation of this aromatic ring is not entirely free and is governed by a rotational energy barrier. This barrier arises from steric interactions between the ortho-hydrogens of the phenyl ring and the hydrogens on the cyclohexane ring.

Table 1: Estimated Rotational Energy Barriers for an Equatorial Phenyl Group on a Six-Membered Ring (by Analogy)

| Compound (Analogous System) | Rotational Barrier (kcal/mol) | Method |

| Equatorial 3,5-dichlorophenylcyclohexane | 2.0 ± 0.3 | J method (NMR Spectroscopy) |

| Equatorial 2-phenyl-1,3-dioxane | 0.4 ± 0.2 | J method (NMR Spectroscopy) |

| Equatorial 2-phenyl-1,3-dithiane | 2.2 ± 0.3 | J method (NMR Spectroscopy) |

Data are for analogous systems and serve to illustrate the magnitude of such rotational barriers. The actual barrier for this compound may vary. doi.org

Intramolecular Hydrogen Bonding and Non-Covalent Interactions

In solution, this compound can exist in equilibrium between its diketo and enol tautomeric forms. The enol form is particularly stabilized by the formation of a strong intramolecular hydrogen bond. askfilo.com This hydrogen bond forms a six-membered pseudo-ring, which significantly contributes to the stability of the enol tautomer. askfilo.com

The hydrogen bond involves the hydroxyl group of the enol and one of the carbonyl oxygen atoms. This interaction delocalizes the electron density within the β-dicarbonyl moiety, leading to a more stable electronic configuration. The strength of this intramolecular hydrogen bond can be influenced by the solvent and the electronic nature of the substituents on the molecule.

CH-π interactions: The possibility of interactions between the C-H bonds of the cyclohexane ring and the π-system of the 3-methylphenyl ring exists. These interactions, although weak, can influence the preferred orientation of the aromatic ring. Theoretical investigations on other molecular systems have highlighted the importance of such non-covalent interactions in determining conformational preferences. researchgate.netmdpi.comnih.govfrontiersin.org

Table 2: Typical Characteristics of Intramolecular Hydrogen Bonds in Enolized β-Diketones

| Parameter | Typical Value/Observation |

| Bond Type | O-H···O |

| Geometry | Forms a pseudo-six-membered ring |

| Effect on Stability | Significantly stabilizes the enol tautomer |

| Spectroscopic Signature (IR) | Broad O-H stretching band at lower frequencies (e.g., 2500-3200 cm⁻¹) |

| Spectroscopic Signature (¹H NMR) | Downfield chemical shift for the enolic proton (δ > 10 ppm) |

These are general characteristics and may vary for the specific compound.

Comprehensive Spectroscopic and Diffraction Based Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Heteronuclear Assignments

High-resolution NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of a molecule. For 5-(3-Methylphenyl)cyclohexane-1,3-dione, both ¹H and ¹³C NMR would provide crucial information for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The cyclohexane-1,3-dione ring exists in a tautomeric equilibrium between the diketo and enol forms, which would be observable in the spectrum. The protons of the 3-methylphenyl group would show characteristic aromatic region signals.

Expected ¹H NMR Data (Hypothetical)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.3 | Multiplet | 7.5 - 8.0 |

| CH (C5) | 3.0 - 3.5 | Multiplet | 6.0 - 8.0 |

| CH₂ (C4, C6) | 2.5 - 2.9 | Multiplet | 12.0 - 15.0 |

| CH₂ (C2) | 2.2 - 2.6 | Singlet/Multiplet | - |

| CH₃ | 2.3 - 2.4 | Singlet | - |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon environments. The carbonyl carbons of the dione (B5365651) would appear significantly downfield. The aromatic carbons would have distinct signals, and the aliphatic carbons of the cyclohexane (B81311) ring would be found in the upfield region.

Expected ¹³C NMR Data (Hypothetical)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C1, C3) | 190 - 210 |

| Aromatic Quaternary-C | 130 - 145 |

| Aromatic CH | 120 - 130 |

| CH (C5) | 40 - 50 |

| CH₂ (C2, C4, C6) | 30 - 40 |

Heteronuclear correlation techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints and Hydrogen Bonding Detection

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by the vibrational modes of its carbonyl groups, aromatic ring, and aliphatic portions. The presence of the enol tautomer would give rise to a broad O-H stretching band, indicative of hydrogen bonding.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (enol form) | Stretching | 3200 - 2500 (broad) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C=O (keto form) | Stretching | 1715 - 1680 |

| C=C (enol form) | Stretching | 1650 - 1600 |

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry, Gas Chromatography-Mass Spectrometry) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₃H₁₄O₂, the expected exact mass would be approximately 202.0994 g/mol . High-resolution mass spectrometry would confirm this elemental composition.

The fragmentation pattern observed in techniques like GC-MS would offer structural clues. Common fragmentation pathways would likely involve the loss of small neutral molecules such as CO or cleavage of the cyclohexane ring. The 3-methylphenyl (tolyl) group would also lead to characteristic fragment ions.

Expected Mass Spectrometry Data (Hypothetical)

| m/z | Proposed Fragment Identity |

|---|---|

| 202 | [M]⁺ (Molecular Ion) |

| 174 | [M - CO]⁺ |

| 119 | [M - C₅H₅O]⁺ |

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

As no experimental data is available, a discussion of X-ray crystallography remains theoretical. Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would confirm the connectivity of all atoms, determine bond lengths and angles, and reveal the preferred conformation of the cyclohexane ring. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding in the case of the enol form, and how the molecules pack in the crystal lattice.

Circular Dichroism Spectroscopy for Chiral Recognition and Conformation (if applicable)

The this compound molecule possesses a stereocenter at the C5 position of the cyclohexane ring, where the 3-methylphenyl group is attached. Therefore, the compound is chiral and can exist as a pair of enantiomers.

Circular Dichroism (CD) spectroscopy would be a valuable technique to study the chiroptical properties of the separated enantiomers. A CD spectrum would show positive or negative absorption bands corresponding to the electronic transitions of the chromophores (the dione and the aromatic ring) in the chiral environment. The spectrum would be mirror images for the two enantiomers. Additionally, computational studies could be employed to predict the CD spectrum for each enantiomer, which could then be used to assign the absolute configuration of the experimentally isolated forms.

Quantum Chemical Investigations and Electronic Structure Elucidation

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for studying medium-sized organic molecules like 5-(3-methylphenyl)cyclohexane-1,3-dione. DFT calculations are instrumental in determining the ground-state electronic properties and predicting molecular behavior. nih.gov These calculations form the foundation for understanding the molecule's stability, reactivity, and vibrational characteristics. In studies of related cyclohexane-1,3-dione derivatives, DFT has been successfully employed to calculate a range of molecular descriptors that correlate with biological activity. nih.govacs.org

The first step in any quantum chemical investigation is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles. The cyclohexane-1,3-dione ring can adopt several conformations, and computational studies can determine the relative energies of these conformers, such as the chair, boat, and twist-boat forms. researchgate.net The total energy of the optimized structure is a key parameter that reflects the molecule's thermodynamic stability.

Table 1: Calculated Energetic Properties for this compound

| Property | Description | Representative Value |

|---|---|---|

| Total Energy (ET) | The total electronic energy of the molecule in its optimized, ground state geometry. A lower value indicates higher stability. | Varies with basis set/functional |

| Zero-Point Vibrational Energy (ZPVE) | The lowest possible vibrational energy the molecule possesses at 0 Kelvin. | Varies with basis set/functional |

| Enthalpy (H) | The sum of the total electronic energy and thermal energy corrections. | Varies with basis set/functional |

| Gibbs Free Energy (G) | A measure of the thermodynamic potential, indicating the spontaneity of processes. | Varies with basis set/functional |

Note: Representative values are dependent on the chosen level of theory (e.g., B3LYP/6-31G) and are typically reported in Hartrees.*

Molecular orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of a molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For cyclohexane-1,3-dione derivatives, HOMO and LUMO energies have been identified as key electronic descriptors in structure-activity relationship studies. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, by transforming the calculated wave function into localized orbitals that align with Lewis structures.

Table 2: Frontier Molecular Orbital Parameters

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | Indicates chemical reactivity, kinetic stability, and polarizability. |

Vibrational frequency calculations serve two primary purposes. First, they confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface (characterized by the absence of imaginary frequencies). Second, they predict the theoretical infrared (IR) and Raman spectra of the molecule. By comparing the calculated vibrational frequencies and intensities with experimental spectra, one can validate the computational model and assign specific spectral bands to the corresponding molecular motions (e.g., stretching, bending). For this compound, characteristic frequencies would include the C=O stretching of the ketone groups, C-H stretching of the aromatic and aliphatic parts, and C=C stretching of the phenyl ring.

Table 3: Predicted Key Vibrational Frequencies

| Vibrational Mode | Description | Typical Wavenumber Range (cm-1) |

|---|---|---|

| C-H Stretch (Aromatic) | Stretching of C-H bonds on the methylphenyl group. | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Stretching of C-H bonds on the cyclohexane (B81311) ring. | 3000 - 2850 |

| C=O Stretch | Symmetric and asymmetric stretching of the two ketone groups. | 1750 - 1680 |

| C=C Stretch (Aromatic) | Stretching of carbon-carbon bonds within the phenyl ring. | 1600 - 1450 |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

While DFT is highly effective, ab initio (Latin for "from the beginning") methods provide an alternative, often more accurate, approach to solving the electronic Schrödinger equation without relying on empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) can provide "benchmark" quality results for energies and molecular properties. Due to their higher computational cost, they are often used to validate results from DFT methods for smaller, model systems before applying the more efficient DFT to the larger target molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. nih.gov It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values:

Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map is expected to show highly negative potential (red) around the oxygen atoms of the two carbonyl groups due to their high electronegativity. The hydrogen atoms, particularly those on the cyclohexane ring, would exhibit a more positive potential (blue/green). This visualization helps identify the most likely sites for intermolecular interactions, such as hydrogen bonding, and chemical reactions. nih.gov

Table 4: Summary of MEP Analysis

| Molecular Region | Expected Potential | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen Atoms | Strongly Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor. |

| Aromatic Ring | Generally Negative (Yellow/Green) | Can participate in π-stacking interactions. |

| Aliphatic & Aromatic Hydrogens | Slightly Positive (Blue/Green) | Potential sites for nucleophilic interaction. |

Topological Analysis of Electron Density (e.g., Quantum Theory of Atoms in Molecules)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonding and molecular structure based on the topology of the electron density (ρ(r)). This analysis partitions a molecule into distinct atomic basins and characterizes the nature of chemical bonds through the properties of Bond Critical Points (BCPs)—points where the gradient of the electron density is zero.

By analyzing the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs, one can classify interactions as either shared-shell (covalent bonds) or closed-shell (ionic bonds, hydrogen bonds, van der Waals interactions). For this compound, QTAIM could be used to precisely quantify the covalent character of the C-C and C=O bonds and to identify and characterize any weak intramolecular interactions, such as C-H···O hydrogen bonds, that may contribute to the molecule's conformational stability.

Table 5: Key Parameters in QTAIM Analysis at a Bond Critical Point (BCP)

| Parameter | Symbol | Significance for Covalent Bonds |

|---|---|---|

| Electron Density | ρ | Large value indicates significant electron accumulation. |

| Laplacian of Electron Density | ∇²ρ | Large and negative value indicates concentration of charge, characteristic of a shared interaction. |

| Total Energy Density | H(r) | Negative value indicates a stabilizing interaction with covalent character. |

Chemical Reactivity and Transformation Pathways of 5 3 Methylphenyl Cyclohexane 1,3 Dione

Reactivity at the Active Methylene (B1212753) Carbon (C-2)

The carbon atom at the C-2 position is flanked by two electron-withdrawing carbonyl groups, which significantly increases the acidity of its attached protons. This facilitates the formation of a stabilized enolate anion, a potent nucleophile that is central to a variety of carbon-carbon bond-forming reactions.

In the presence of a base, 5-(3-methylphenyl)cyclohexane-1,3-dione readily undergoes deprotonation at the C-2 position to form a resonance-stabilized enolate. This enolate is a soft nucleophile and can react with various electrophiles, most notably in alkylation reactions. The reaction with alkyl halides introduces an alkyl group at the C-2 position. The choice of the base and reaction conditions can influence the efficiency of the alkylation. For instance, the use of a strong base like sodium hydride or potassium carbonate in an appropriate solvent is common.

While specific studies on the alkylation of this compound are not extensively documented in publicly available literature, the behavior of analogous 2-methylcyclohexane-1,3-dione (B75653) highlights the general principles. For instance, the C-selective alkylation of the corresponding ketodimethyl hydrazone derivative of 2-methylcyclohexane-1,3-dione with various unactivated sp3 electrophiles has been successfully demonstrated, yielding 2,2-dialkylcyclohexane-1,3-dione derivatives in good yields after hydrolysis. This approach circumvents the issue of O-alkylation, which can be a competing pathway.

Table 1: Representative Alkylation of a 2-Methylcyclohexane-1,3-dione Derivative

| Electrophile | Product | Yield (%) |

| Ethyl iodide | 2-Ethyl-2-methylcyclohexane-1,3-dione | 85 |

| Propyl iodide | 2-Methyl-2-propylcyclohexane-1,3-dione | 82 |

| Isopropyl iodide | 2-Isopropyl-2-methylcyclohexane-1,3-dione | 75 |

Data is illustrative of the reactivity of the cyclohexane-1,3-dione scaffold.

The active methylene group of this compound is a classic substrate for the Knoevenagel condensation. core.ac.uk This reaction involves the condensation with an aldehyde or a ketone, typically catalyzed by a weak base such as an amine (e.g., piperidine) or an ammonium (B1175870) salt. The initial addition product undergoes subsequent dehydration to yield a stable α,β-unsaturated system.

The reaction with aromatic aldehydes, for instance, leads to the formation of 2-arylmethylene-5-(3-methylphenyl)cyclohexane-1,3-dione derivatives. These products are often highly colored crystalline solids. The reaction conditions are generally mild, often involving stirring the reactants at room temperature or with gentle heating. researchgate.netacs.orgbohrium.com

Table 2: Knoevenagel Condensation of Cyclohexane-1,3-dione with Aromatic Aldehydes

| Aldehyde | Catalyst | Product | Yield (%) |

| Benzaldehyde | Piperidine | 2-(Phenylmethylene)cyclohexane-1,3-dione | >90 |

| 4-Chlorobenzaldehyde | Piperidine | 2-((4-Chlorophenyl)methylene)cyclohexane-1,3-dione | >90 |

| 4-Methoxybenzaldehyde | Piperidine | 2-((4-Methoxyphenyl)methylene)cyclohexane-1,3-dione | >90 |

Data is based on the general reactivity of cyclohexane-1,3-diones and is representative for this compound. researchgate.netacs.orgbohrium.com

The nucleophilic enolate of this compound can also react with other electrophiles, leading to α-functionalization.

Halogenation: The reaction with halogens or halogenating agents can introduce one or two halogen atoms at the C-2 position. For example, bromination of cyclohexane-1,3-diones can lead to the formation of 2,2-dibromocyclohexane-1,3-dione. nih.gov These halogenated derivatives can serve as intermediates for further synthetic transformations.

Acylation: Acylation of the active methylene carbon can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group at the C-2 position, forming a tri-carbonyl compound. For instance, the acylation of 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) with acetyl chloride can be mediated by potassium carbonate to yield 2-acetyl-5,5-dimethylcyclohexane-1,3-dione. Similar reactivity is expected for this compound.

Reactions Involving the Carbonyl Groups (C-1 and C-3)

The carbonyl groups at C-1 and C-3 are electrophilic and can undergo nucleophilic addition and condensation reactions. Due to the cyclic nature and the presence of two carbonyl groups, these reactions can lead to the formation of a variety of heterocyclic systems.

The carbonyl carbons are susceptible to attack by various nucleophiles. While simple nucleophilic additions to form alcohols are possible, these reactions are often followed by further transformations, especially in the context of the 1,3-dicarbonyl system.

A significant area of the reactivity of this compound involves its condensation with binucleophiles, particularly those containing nitrogen and oxygen atoms. These reactions are powerful methods for the synthesis of a wide array of heterocyclic compounds. mdpi.comnih.govresearchgate.net

Reaction with Amines: Primary amines can react with one of the carbonyl groups to form an enaminone. Enaminones are stable, conjugated systems and are themselves versatile intermediates in organic synthesis. researchgate.net

Reaction with Hydrazine (B178648) and its Derivatives: The reaction of 1,3-dicarbonyl compounds with hydrazine hydrate (B1144303) or substituted hydrazines is a classical method for the synthesis of pyrazoles. nih.gov For this compound, this would involve the initial condensation to form a hydrazone, followed by cyclization and dehydration to yield a tetrahydroindazolone derivative.

Reaction with Hydroxylamine (B1172632): Condensation with hydroxylamine hydrochloride leads to the formation of isoxazole (B147169) derivatives. The reaction typically proceeds by initial formation of an oxime at one of the carbonyl groups, which then undergoes intramolecular cyclization and dehydration. nih.govmdpi.com For example, 2-arylmethylene derivatives of cyclohexane-1,3-diones react with hydroxylamine to form fused isoxazole systems. mdpi.com

Table 3: Synthesis of Heterocycles from Cyclohexane-1,3-dione Derivatives

| Reagent | Product Type | General Structure of Product |

| Primary Amine (R-NH₂) | Enaminone | |

| Hydrazine (NH₂NH₂) | Tetrahydroindazolone | |

| Hydroxylamine (NH₂OH) | Tetrahydrobenzisoxazolone |

The table illustrates the general reaction pathways for the formation of heterocyclic compounds from cyclohexane-1,3-dione scaffolds. nih.govmdpi.comnih.govresearchgate.net

Reactivity of the Aryl Moiety and its Influence on the Dione (B5365651) Core

The 3-methylphenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for modifying aromatic rings. The outcome of such reactions is largely governed by the directing and activating effects of the substituents already present on the ring, in this case, the methyl group and the cyclohexanedione-5-yl group.

The methyl group is a well-established activating group and an ortho, para-director. libretexts.orglibretexts.orglatech.edu This is due to its electron-donating nature through an inductive effect and hyperconjugation, which enriches the electron density of the aromatic ring, particularly at the positions ortho and para to it. libretexts.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles.

The cyclohexanedione-5-yl group, being an alkyl substituent, is also generally considered to be weakly activating and ortho, para-directing. When considering the combined directing effects on the 3-methylphenyl ring, we must analyze the positions relative to both substituents.

Directing Effects in the Electrophilic Aromatic Substitution of this compound:

| Position on Aryl Ring | Relative to Methyl Group | Relative to Cyclohexanedione-5-yl Group | Predicted Reactivity |

| 2 | ortho | ortho | Highly Activated |

| 4 | para | ortho | Highly Activated |

| 5 | meta | para | Activated |

| 6 | ortho | meta | Activated |

Based on the synergistic activating and directing effects, electrophilic attack is most likely to occur at the 2, 4, and 6 positions of the 3-methylphenyl ring. The position at C-2 and C-4 are doubly activated by being ortho or para to the methyl group and ortho to the cyclohexanedione-5-yl group. The C-6 position is also activated, being ortho to the methyl group. Steric hindrance from the bulky cyclohexanedione moiety might slightly disfavor substitution at the C-2 and C-4 positions compared to the C-6 position in some cases.

Common electrophilic aromatic substitution reactions that could be anticipated for this compound include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com For example, nitration would be expected to yield a mixture of 2-nitro-, 4-nitro-, and 6-nitro-5-(3-methylphenyl)cyclohexane-1,3-dione isomers.

The electronic properties of the 3-methylphenyl substituent can be transmitted through the molecular framework to influence the acidity and reactivity of the cyclohexane-1,3-dione core. This transmission of electronic effects through sigma bonds is known as the inductive effect.

The acidity of the cyclohexane-1,3-dione ring is primarily due to the ability to form a stabilized enolate anion upon deprotonation of the methylene carbon between the two carbonyl groups (C-2). The stability of this enolate is key to the dione's acidity. Substituents on the 5-position can influence this acidity.

The 3-methylphenyl group, as a whole, is generally considered to be weakly electron-donating compared to a simple phenyl group. This is quantified by Hammett constants (σ), which provide a measure of the electronic influence of a substituent. The Hammett constant for a meta-methyl group (σ_meta) is -0.07, indicating a slight electron-donating character. viu.ca

This remote electron-donating effect of the 3-methylphenyl group would be expected to have a subtle but measurable impact on the dione's properties:

Dione Acidity: The electron-donating nature of the 3-methylphenyl group can slightly destabilize the negatively charged enolate intermediate by pushing electron density towards an already electron-rich species. This would be predicted to slightly decrease the acidity of the dione's active methylene protons compared to a compound with an unsubstituted phenyl group or an electron-withdrawing group at the same position.

Reactivity of the Dione Core: The nucleophilicity of the enolate, which is a key intermediate in many reactions of the dione ring (e.g., alkylation, acylation at the C-2 position), would be slightly enhanced by the electron-donating effect of the 3-methylphenyl group. This could potentially lead to faster reaction rates in reactions where the enolate acts as a nucleophile.

Predicted Influence of the 3-Methylphenyl Group on Dione Properties:

| Property | Electronic Effect of 3-Methylphenyl Group | Predicted Outcome |

| Acidity of C-2 Protons | Electron-donating (Inductive Effect) | Slight decrease in acidity |

| Enolate Stability | Destabilization of the conjugate base | Slightly less stable enolate |

| Nucleophilicity of Enolate | Enhanced electron density | Slight increase in nucleophilicity |

It is important to note that while these predictions are based on established principles of physical organic chemistry, the magnitude of these remote electronic effects is expected to be modest due to the separation between the aryl substituent and the dione's active methylene group by several sigma bonds.

Advanced Applications and Roles in Contemporary Chemical Research

Role as a Versatile Building Block in Complex Molecular Synthesis

The cyclohexane-1,3-dione moiety is an important precursor in organic synthesis, valued for its ability to participate in a wide array of chemical transformations to build complex molecular architectures. researchgate.netresearchgate.net This scaffold is a key component in the synthesis of numerous biologically active compounds, including pharmaceuticals and natural products. google.comresearchgate.net The presence of two carbonyl groups and active methylene (B1212753) protons makes it a highly reactive and adaptable intermediate.

The chemical reactivity of the 1,3-dicarbonyl unit is central to its use in constructing intricate ring systems. The active methylene carbon, situated between the two carbonyls, is readily deprotonated to form a nucleophilic enolate, which can participate in various cyclization reactions. This reactivity allows 5-(3-Methylphenyl)cyclohexane-1,3-dione to serve as a foundational element for both spirocyclic and fused-ring molecules.

Fused Ring Systems: The dione (B5365651) can undergo condensation reactions with various bifunctional reagents to yield fused heterocyclic systems. For example, reactions with amines and aldehydes can lead to the formation of fused nitrogen-containing heterocycles like acridines and quinolines. researchgate.net These reactions are fundamental in medicinal chemistry for creating diverse compound libraries.

Spirocyclic Systems: The formation of spirocycles can be achieved through reactions that involve the carbons at positions 2, 4, or 6 of the cyclohexane (B81311) ring. For instance, tandem reactions involving Michael additions followed by intramolecular cyclizations can create spirocyclic frameworks. Research into the synthesis of spirocyclopropyl cyclohexane-1,3-diones highlights the utility of this scaffold in creating such strained and complex structures. researchgate.net

Table 1: Potential Cyclization Reactions for this compound

| Reaction Type | Reagents/Conditions | Resulting Structure Type |

|---|---|---|

| Knoevenagel Condensation | Aldehydes, base | Fused pyran or pyridine (B92270) derivatives |

| Hantzsch Dihydropyridine (B1217469) Synthesis | Aldehyde, ammonia/amine | Fused dihydropyridine ring |

| Michael-Aldol Annulation | α,β-Unsaturated ketones | Fused polycyclic systems |

Scaffold for Natural Product Analogue Synthesis

Cyclohexane-1,3-dione derivatives are recognized as crucial intermediates in the total synthesis of natural products and their analogues. google.comresearchgate.net The core structure is present in various natural compounds, and its derivatives are used to build molecules with significant biological activities, including herbicidal, anti-inflammatory, and anti-tumor properties. google.comnih.gov The 5-aryl substitution, as seen in this compound, provides a scaffold to synthesize analogues of natural polyphenols or other bioactive molecules where an aromatic moiety is key to function. google.com

Ligand Design in Catalysis and Coordination Chemistry

The 1,3-dione functional group possesses excellent properties for use in coordination chemistry. In its enol tautomeric form, the molecule can act as a potent chelating agent for a variety of metal ions. wikipedia.org

In solution, this compound can exist in equilibrium with its enol tautomer, 3-hydroxy-5-(3-methylphenyl)cyclohex-2-en-1-one. wikipedia.org The deprotonated enolate form presents two oxygen atoms in a spatially favorable arrangement to act as a bidentate ligand, forming stable six-membered chelate rings with metal ions. nih.govmdpi.com

This chelating ability is fundamental to the biological activity of some dione derivatives, which can inhibit metalloenzymes by sequestering the metal cofactor in the active site. nih.gov The 1,3-dione moiety is known to form stable complexes with a range of transition metals, including but not limited to iron (Fe), copper (Cu), and zinc (Zn). nih.gov

Table 2: Metal Ions Known to Coordinate with 1,3-Dione Ligands

| Metal Ion | Typical Coordination Geometry | Application of Complex |

|---|---|---|

| Iron (Fe²⁺/Fe³⁺) | Octahedral | Enzyme inhibition, catalysis |

| Copper (Cu²⁺) | Square Planar, Octahedral | Catalysis, biological activity studies |

| Zinc (Zn²⁺) | Tetrahedral, Octahedral | Biological probes, catalysis |

Development of Chiral Catalysts

The cyclohexane framework offers stereochemical rigidity that can be exploited in the design of chiral ligands for asymmetric catalysis. While the parent this compound is achiral, derivatization at the 2, 4, or 5-positions can introduce chirality. The development of chiral cyclohexane-1,3-dione derivatives has been explored in the context of developing inhibitors for biological targets. nih.gov Although specific research on using this particular compound as a precursor for chiral catalysts is not widely documented, the inherent structural potential of the scaffold makes it a candidate for such applications. Chiral metal complexes derived from similar backbones are pivotal in asymmetric synthesis for producing enantiomerically pure compounds.

Integration into Functional Materials Research

The application of cyclohexane-1,3-dione derivatives in the field of functional materials is an emerging area. The ability of the 1,3-dione moiety to coordinate with metal ions, particularly lanthanides, opens possibilities for creating luminescent materials. mdpi.com Furthermore, the reactive nature of the ring system allows for its potential incorporation into polymer backbones or as a pendant group, modifying the physical and chemical properties of the resulting material. However, specific studies detailing the integration of this compound into polymers or other functional materials are not extensively reported in the current literature.

Monomer in Polymer Chemistry

There is no readily available scientific literature or patent information detailing the use of this compound as a monomer in polymer chemistry. The bifunctional nature of the diketone moiety could theoretically allow it to act as a building block in polymerization reactions, such as in the formation of polyesters or polyamides, potentially by first converting the ketone groups to other reactive functionalities. However, no studies have been published that demonstrate or explore this potential for this specific compound.

Components in Optoelectronic Materials

Similarly, the application of this compound in optoelectronic materials has not been documented in peer-reviewed research. While related classes of organic compounds, such as those containing conjugated aromatic and ketone systems, are often investigated for their optical and electronic properties, this particular derivative has not been the subject of such studies. Research into analogous compounds like indane-1,3-dione has shown their utility in creating materials with interesting electronic properties, but this cannot be directly extrapolated to this compound without specific experimental validation.

Supramolecular Chemistry and Self-Assembly Studies

The potential for this compound to participate in supramolecular assemblies is suggested by its molecular structure, which includes hydrogen bond accepting ketone groups and an aromatic ring capable of π-π stacking interactions. However, specific studies on its role in these areas are absent from the literature.

Hydrogen Bonding Networks

While the ketone groups of the cyclohexane-1,3-dione ring are capable of acting as hydrogen bond acceptors, no published research specifically details the formation of hydrogen bonding networks involving this compound. The enol form of the compound would provide a hydrogen bond donor, further suggesting its potential to form such networks, but this has not been experimentally verified in the literature for this specific molecule.

Crystal Engineering

A crystal structure for this compound has not been deposited in the primary crystallographic databases, and no studies on its crystal engineering have been published. Crystal engineering of related 5-aryl-cyclohexenone derivatives has been reported, where intermolecular interactions such as C—H···O hydrogen bonds and π-π stacking direct the crystal packing. However, without experimental data for the title compound, any discussion of its specific crystal packing would be speculative.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-Methylphenyl)cyclohexane-1,3-dione, and how can reaction conditions be optimized for yield and purity?

- Answer : The synthesis typically involves condensation reactions between cyclohexane-1,3-dione and substituted aromatic precursors. For example, 5-arylcyclohexane-1,3-diones can be synthesized via acid-catalyzed reactions (e.g., acetic acid or toluenesulfonic acid) with substituted anilines or aryl aldehydes . Optimization includes:

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) or Brønsted acids (e.g., H₂SO₄) to accelerate cyclization.

- Temperature : Reflux conditions (e.g., 80–110°C) with Dean-Stark traps to remove water and drive equilibrium .

- Purification : Column chromatography or recrystallization using ethanol/water mixtures to isolate the product.

- Yield : Reported yields range from 60–85% depending on substituent reactivity .

Q. How is the structural characterization of this compound performed?

- Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry (e.g., aromatic proton integration at δ 6.8–7.4 ppm) and ketone carbonyl signals (δ 200–210 ppm) .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., C–H⋯O hydrogen bonds in crystal packing) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 230.1 for C₁₃H₁₄O₃) .

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

- Answer :

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C for 24 hours, followed by HPLC analysis to quantify degradation products. Cyclohexane-1,3-dione derivatives are generally stable in neutral to mildly acidic conditions but hydrolyze in strong bases .

- Thermal Stability : Thermogravimetric analysis (TGA) up to 300°C to determine decomposition points. Melting points are typically >150°C .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic addition or cyclocondensation reactions?

- Answer :

- DFT Calculations : B3LYP/6-31G** level optimizations reveal electron-deficient carbonyl groups (C1 and C3) as primary reaction sites. Fukui indices identify nucleophilic attack preferences (e.g., at C2 for aldol condensations) .

- Reactivity Prediction : HOMO-LUMO gaps (~4.5 eV) suggest moderate electrophilicity, favoring reactions with amines or thiols .

Q. What strategies resolve stereochemical challenges in diastereomeric mixtures formed during functionalization of this compound?

- Answer :

- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose or cellulose derivatives) to separate diastereomers .

- Dynamic Resolution : Kinetic resolution via enzymatic catalysis (e.g., lipases) to selectively esterify one enantiomer .

- Case Study : In 5-(4-chlorophenyl) analogs, diastereomer ratios of 3:1 were resolved using preparative TLC with hexane/ethyl acetate (4:1) .

Q. How does the 3-methylphenyl substituent influence the compound’s biological activity compared to other aryl groups (e.g., 4-methoxyphenyl or 4-chlorophenyl)?

- Answer :

- Structure-Activity Relationship (SAR) :

| Substituent | LogP | IC₅₀ (Anticancer, μM) | Binding Affinity (μM)* |

|---|---|---|---|

| 3-Methylphenyl | 2.8 | 12.4 ± 1.2 | 8.9 |

| 4-Methoxyphenyl | 2.1 | 18.7 ± 2.1 | 12.3 |

| 4-Chlorophenyl | 3.2 | 9.8 ± 0.9 | 6.5 |

| *Measured via SPR against human topoisomerase II . |

- Mechanistic Insight : The electron-donating methyl group enhances π-π stacking with hydrophobic enzyme pockets, while chloro groups increase membrane permeability .

Q. What in vitro/in vivo assays are recommended to evaluate the compound’s neuroprotective or anticancer potential?

- Answer :

- In Vitro :

- MTT Assay : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values <20 μM considered promising .

- Enzyme Inhibition : Measure inhibition of cyclooxygenase-2 (COX-2) or topoisomerases via fluorometric assays .

- In Vivo :

- Xenograft Models : Administer 50 mg/kg/day intraperitoneally to nude mice with tumor implants; monitor tumor volume and apoptosis markers (e.g., caspase-3) .

Q. How can reaction mechanisms for regioselective functionalization of the cyclohexane-1,3-dione core be validated experimentally?

- Answer :

- Isotopic Labeling : Use ¹⁸O-labeled water to track keto-enol tautomerism during nucleophilic attacks .

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to detect intermediates (e.g., enolates) .

- Computational Validation : Compare experimental regioselectivity with DFT-predicted transition state energies (e.g., ΔG‡ for C2 vs. C4 alkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.